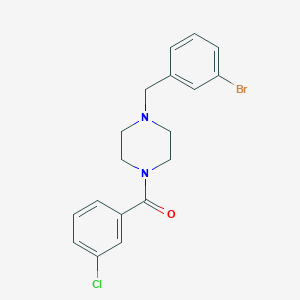
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has been studied extensively due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to inhibit the replication of HIV and HSV by inhibiting the activity of viral enzymes.
实验室实验的优点和局限性
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has some limitations for lab experiments. It is toxic to cells at high concentrations and has poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the study of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine. One possible direction is to investigate the structure-activity relationship of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine and its derivatives to identify more potent and selective HDAC inhibitors. Another direction is to explore the potential applications of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in combination with other anticancer, antifungal, or antiviral agents to enhance their efficacy. Moreover, the development of novel drug delivery systems for 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may improve its bioavailability and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in animal models may provide valuable information for its clinical development.
合成方法
The synthesis of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine as a white solid with a melting point of 154-156°C. The yield of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
科学研究应用
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
属性
分子式 |
C18H18BrClN2O |
|---|---|
分子量 |
393.7 g/mol |
IUPAC 名称 |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2 |
InChI 键 |
WLZSCIKJKBMZHJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)





![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)